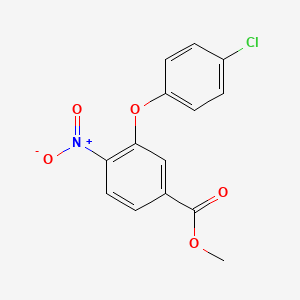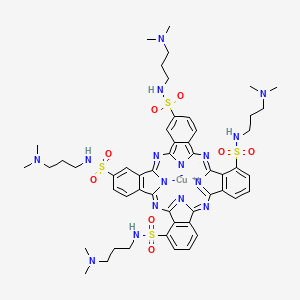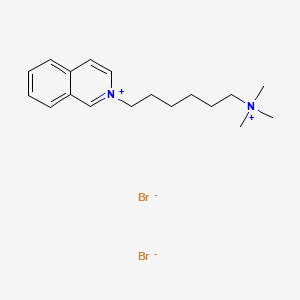
Methyl rosinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl rosinate is a chemical compound derived from rosin, a natural resin obtained from pine trees. It is the methyl ester of rosin acids, primarily abietic and pimaric acids. This compound is known for its versatility and is widely used in various industries, including adhesives, coatings, and cosmetics .
准备方法
Synthetic Routes and Reaction Conditions
Methyl rosinate is typically synthesized by esterifying rosin with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under controlled temperature conditions. The process involves heating rosin and methanol in the presence of the acid catalyst at temperatures ranging from 80 to 95°C for 12 to 15 hours. The resulting crude ester is then washed and subjected to high-temperature vacuum distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to improve yield and reduce production costs. The use of high-purity methanol and efficient distillation techniques ensures the production of high-quality this compound with minimal impurities .
化学反应分析
Types of Reactions
Methyl rosinate undergoes various chemical reactions, including:
Esterification: The primary reaction used in its synthesis.
Reduction: this compound can be reduced to form alcohol derivatives.
Isomerization: The compound can undergo structural changes to form different isomers.
Common Reagents and Conditions
Esterification: Methanol and sulfuric acid as the catalyst.
Reduction: Hydrogen gas and a suitable catalyst, such as palladium on carbon.
Isomerization: Heat and specific catalysts to facilitate the rearrangement of molecular structure.
Major Products Formed
Esterification: this compound.
Reduction: Alcohol derivatives of rosin.
Isomerization: Various isomers of this compound.
科学研究应用
Methyl rosinate has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl rosinate involves its interaction with various molecular targets and pathways. In drug delivery systems, it acts as a carrier that facilitates the controlled release of active pharmaceutical ingredients. Its film-forming properties are attributed to its ability to create a stable and uniform coating on surfaces, enhancing the adhesion and durability of the final product .
相似化合物的比较
Methyl rosinate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Ethyl rosinate: An ester of rosin with ethanol, used in similar applications but with different physical properties.
Glycerol ester of rosin: Used in food-grade applications and as a tackifier in adhesives.
Pentaerythritol ester of rosin: Known for its high thermal stability and used in high-performance adhesives and coatings.
This compound stands out due to its balance of properties, making it suitable for a wide range of applications, from industrial to pharmaceutical uses .
属性
CAS 编号 |
68186-14-1 |
|---|---|
分子式 |
C21H32O2 |
分子量 |
316.5 g/mol |
IUPAC 名称 |
methyl (1S,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18?,20-,21+/m1/s1 |
InChI 键 |
OVXRPXGVKBHGQO-GAUHOVIDSA-N |
手性 SMILES |
CC(C)C1=CC2=CCC3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)OC)C |
规范 SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C |
物理描述 |
Amber viscous liquid with an odor of rosin; [Pinova MSDS] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



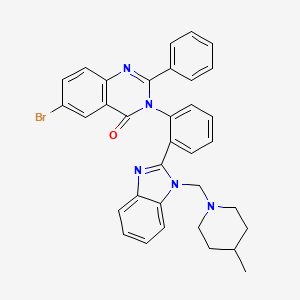
![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)
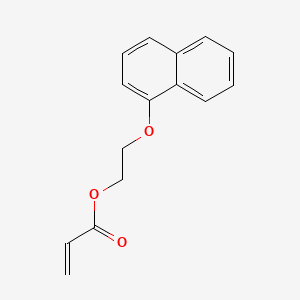
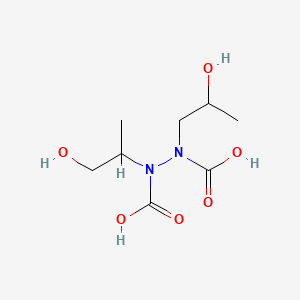
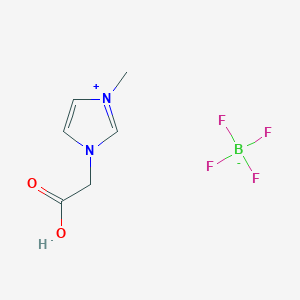
![N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine](/img/structure/B13772996.png)

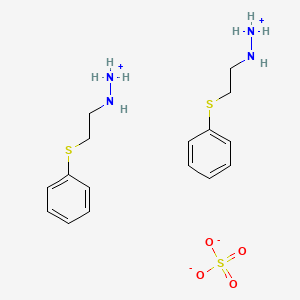
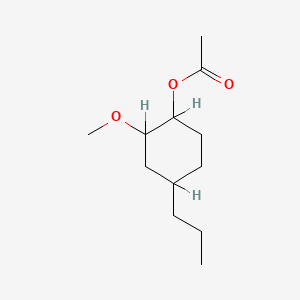
![2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13773020.png)
